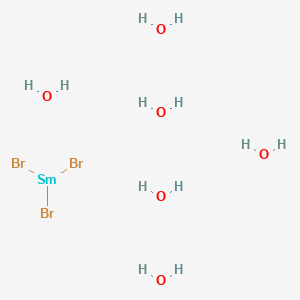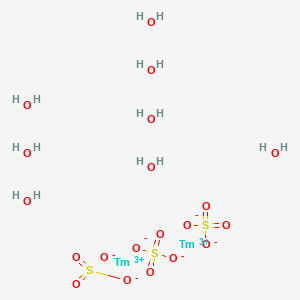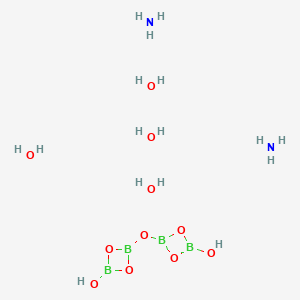
3,7-Di(desacetyl)-7-oxokhivorin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Di(desacetyl)-7-oxokhivorin is a natural product found in Khaya senegalensis with data available.
Wissenschaftliche Forschungsanwendungen
Chemical Analysis and Structural Determination :
- The seeds of Khaya senegalensis were examined and found to contain compounds like khivorin, 7-deacetoxy-7-oxokhivorin, 3-deacetylkhivorin, and a compound likely to be 7-deacetoxy-3-deacetyl-7-oxokhivorin. These findings helped in determining the complete stereochemistry of khivorin (Adesogan, Powell, & Taylor, 1967).
Biocatalytic Applications :
- In the context of cephalosporin modifications, enzymes like cephalosporin acylase have been used for converting cephalosporin C to 7-aminocephalosporanic acid and its desacetylated derivatives. Such enzymatic modifications are crucial in the manufacturing of semisynthetic cephalosporins, a significant class of antibacterials (Sonawane, 2006).
Natural Product Isolation and Analysis :
- A study on Khaya senegalensis seeds led to the isolation of new limonoids, including 3,7-dideacetyl-6α-hydroxykhivorin, along with related compounds. This research contributes to understanding the chemical diversity of natural products (Tchimene, Ngamga, Tane, Sterner, & Connolly, 2006).
Synthetic Chemistry Applications :
- The partial synthesis of methyl 2α-acetoxy-3-deoxo-3α-hydroxyangolensate from gedunin, involving key compounds like 2α-acetoxy-7-deacetoxy-7-oxokhivorin, demonstrates the application of 3,7-Di(desacetyl)-7-oxokhivorin in complex synthetic chemistry processes (Kehrli & Taylor, 1990).
Eigenschaften
CAS-Nummer |
13947-02-9 |
|---|---|
Produktname |
3,7-Di(desacetyl)-7-oxokhivorin |
Molekularformel |
C28H36O8 |
Molekulargewicht |
500.588 |
InChI |
InChI=1S/C28H36O8/c1-14(29)34-20-12-18(30)24(2,3)17-11-19(31)27(6)16(26(17,20)5)7-9-25(4)21(15-8-10-33-13-15)35-23(32)22-28(25,27)36-22/h8,10,13,16-18,20-22,30H,7,9,11-12H2,1-6H3/t16-,17+,18-,20+,21+,22-,25+,26-,27+,28-/m1/s1 |
InChI-Schlüssel |
QORQSLLNRSDOHT-WQHTXENFSA-N |
SMILES |
CC(=O)OC1CC(C(C2C1(C3CCC4(C(OC(=O)C5C4(C3(C(=O)C2)C)O5)C6=COC=C6)C)C)(C)C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,7R)-1,4,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B576693.png)
![3-[[4-[(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-[4-(dimethylazaniumyl)phenyl]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonate](/img/structure/B576694.png)

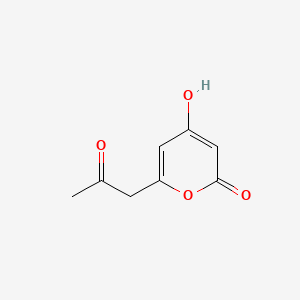
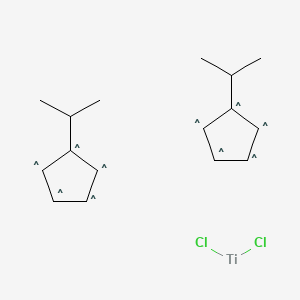

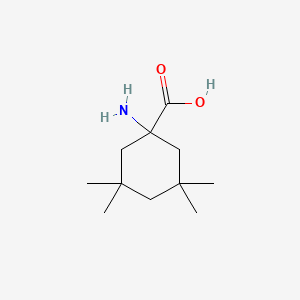



![3,7-Dihydropyrrolo[2,3-f]indole](/img/structure/B576709.png)
